Isohelenin
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h11-13H,1-2,4-8H2,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUANYCQTOGILD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(=C)C1CC3C(C2)OC(=O)C3=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50874697 | |
| Record name | NAPHTHO[2,3-B]FURAN-2(3H)-ONE, DECAHYDRO-8A-METH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50874697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isoalantolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035934 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
470-17-7 | |
| Record name | NAPHTHO[2,3-B]FURAN-2(3H)-ONE, DECAHYDRO-8A-METH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50874697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoalantolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035934 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
115 °C | |
| Record name | Isoalantolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035934 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Antitumor and Antiproliferative Mechanisms
Induction of Apoptosis
A key mechanism by which isoalantolactone inhibits cancer cell growth is through the induction of apoptosis, or programmed cell death researchgate.netspandidos-publications.comaging-us.comajol.infonih.govplos.orgoup.comresearchgate.netthegoodscentscompany.comwikipedia.orgnih.gov. This process is tightly regulated and involves a cascade of molecular events.
Caspase-Dependent Apoptosis (e.g., Caspase-3, Caspase-8, Caspase-9)
Isoalantolactone-induced apoptosis is often caspase-dependent, involving the activation of initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3 and caspase-7) aging-us.comnih.govplos.orgoup.commedsci.orgnih.govplos.orgrndsystems.com. Activated caspases are crucial for the execution phase of apoptosis, leading to the dismantling of the cell plos.orgnih.gov.
Studies have shown that isoalantolactone treatment leads to the activation or increased expression of cleaved caspase-3 in various cancer cell lines, including osteosarcoma, pancreatic carcinoma, lung squamous carcinoma, prostate cancer, hepatocellular carcinoma, and testicular cancer cells spandidos-publications.comijbs.comaging-us.commdpi.complos.orgplos.orgfrontiersin.orgmdpi.comchemfaces.com. Activation of caspase-8 and caspase-9 has also been observed, indicating the involvement of both extrinsic and intrinsic apoptotic pathways frontiersin.orgspandidos-publications.commedsci.orgplos.orgrndsystems.com. For instance, in U2OS cells, isoalantolactone increased cleaved caspase-8 levels, suggesting activation of the extrinsic pathway spandidos-publications.com. In pancreatic carcinoma cells, increased cleaved caspase-3 was observed ijbs.com. In SK-MES-1 cells, caspase-3 was activated plos.org. In PC3 cells, significant activation of caspase-3 was noted mdpi.com. In UM-SCC-10A cells, isoalantolactone markedly increased caspase-3 expression in a dose-dependent manner plos.org. In Hep3B cells, isoalantolactone activated caspases . The use of pan-caspase inhibitors has been shown to attenuate isoalantolactone-induced apoptosis, further confirming its caspase-dependent nature plos.org.
Poly (ADP-ribose) Polymerase (PARP) Cleavage
A hallmark of apoptosis execution is the cleavage of PARP, a nuclear enzyme involved in DNA repair oup.comresearchgate.netwikipedia.org. Activated caspase-3 is known to cleave PARP aging-us.complos.orgoup.comresearchgate.netwikipedia.org. Research indicates that isoalantolactone treatment results in the cleavage of PARP in various cancer cell lines, including osteosarcoma, lung squamous carcinoma, prostate cancer, hepatocellular carcinoma, and testicular cancer cells spandidos-publications.comaging-us.commdpi.complos.orgchemfaces.com. This cleavage is a downstream event of caspase activation and signifies the progression of apoptosis aging-us.complos.org.
Here is a summary of caspase activation and PARP cleavage findings:
| Cell Line | Caspase-3 Activation | Caspase-8 Activation | Caspase-9 Activation | PARP Cleavage | Citation |
| U2OS (Osteosarcoma) | Activated | Increased cleaved levels | Involved | Activated | spandidos-publications.com |
| PANC-1 (Pancreatic) | Increased cleaved levels | Not specified | Involved | Not specified | ijbs.comchemfaces.com |
| SK-MES-1 (Lung Squamous Carcinoma) | Activated | Not specified | Involved | Cleavage | plos.org |
| PC3 (Prostate) | Significant activation | Not specified | Not specified | Activated | mdpi.com |
| UM-SCC-10A (Head and Neck Squamous Cell Carcinoma) | Markedly increased expression | Not specified | Involved | Not specified | plos.org |
| Hep3B (Hepatocellular Carcinoma) | Activated | Activated | Involved | Cleavage | chemfaces.com |
| Testicular Cancer Cells | Upregulation of c-caspase 3 | Not specified | Not specified | Promoted | aging-us.com |
| K562/A02 (Leukemia) | Activation | Not specified | Not specified | Cleavage | chemfaces.com |
c-Jun N-terminal kinases (JNK)
Mitochondria-Intrinsic Apoptotic Cascade Activation
The mitochondria play a central role in the intrinsic apoptotic pathway aging-us.comthegoodscentscompany.comnih.govrndsystems.comchemfaces.com. Isoalantolactone has been shown to activate this pathway, characterized by changes in mitochondrial membrane potential (MMP) and the release of pro-apoptotic factors like cytochrome c frontiersin.orgspandidos-publications.comijbs.comaging-us.complos.orgplos.orgchemfaces.com.
Isoalantolactone treatment leads to the dissipation or reduction of MMP in various cancer cell lines, including osteosarcoma, pancreatic carcinoma, lung squamous carcinoma, and head and neck squamous cell carcinoma cells spandidos-publications.comijbs.complos.orgplos.orgchemfaces.com. This loss of MMP is a critical event that precedes the release of cytochrome c from the mitochondria into the cytosol plos.orgchemfaces.com. Cytochrome c then binds with Apaf-1 to form the apoptosome, which subsequently activates caspase-9, initiating the caspase cascade nih.govrndsystems.com.
Modulation of Bcl-2 family proteins is also involved in the mitochondria-intrinsic pathway frontiersin.orgaging-us.complos.orgplos.orgchemfaces.com. Isoalantolactone has been observed to downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax, leading to an increased Bax/Bcl-2 ratio spandidos-publications.comijbs.comaging-us.complos.orgplos.orgchemfaces.com. This shift in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization (MOMP), facilitating the release of cytochrome c and other pro-apoptotic factors frontiersin.orgplos.org.
Here is a summary of findings related to the mitochondria-intrinsic pathway:
| Cell Line | Mitochondrial Membrane Potential (MMP) | Cytochrome c Release | Bcl-2 Downregulation | Bax Upregulation | Increased Bax/Bcl-2 Ratio | Citation |
| U2OS (Osteosarcoma) | Dissipation | Not specified | Downregulated | Upregulated | Increased | spandidos-publications.com |
| PANC-1 (Pancreatic) | Reduced | Release | Decreased | Increased | Not specified | ijbs.comchemfaces.com |
| SK-MES-1 (Lung Squamous Carcinoma) | Dissipation | Not specified | Decreased | Increased | Markedly decreased ratio (Bcl-2/Bax) | plos.org |
| UM-SCC-10A (Head and Neck Squamous Cell Carcinoma) | Decreased | Release | Decreased | Increased | Increased | plos.org |
| Hep3B (Hepatocellular Carcinoma) | Destruction of mitochondrial integrity | Cytosolic release | Decreased | Increased | Increased | chemfaces.com |
| Testicular Cancer Cells | Not specified | Not specified | Decreasing expression | Not specified | Increases | aging-us.com |
| K562/A02 (Leukemia) | Dissipation | Release | Modulation | Modulation | Modulation | chemfaces.com |
ROS-Mediated DNA Damage
Excessive ROS production induced by isoalantolactone can lead to oxidative stress, which can directly damage cellular components, including DNA frontiersin.orgaging-us.commdpi.comnih.gov. ROS-mediated DNA damage is considered one of the mechanisms contributing to isoalantolactone-induced apoptosis frontiersin.orgaging-us.com. Studies have shown that isoalantolactone can induce DNA damage, which in turn can activate DNA damage response pathways and ultimately lead to cell cycle arrest and apoptosis frontiersin.orgoup.comfrontiersin.orgmdpi.comnih.gov. For instance, in colon cancer cells, isoalantolactone combined with doxorubicin (B1662922) significantly increased ROS levels, which contributed to DNA damage oup.comfrontiersin.org. Another study on colorectal cancer cells treated with alantolactone (B1664491) (an isomer of isoalantolactone) showed that ROS overload led to oxidative DNA damage, triggering apoptosis mdpi.comnih.gov.
Cell Cycle Arrest (e.g., G0/G1 Phase)
IATL has been shown to induce cell cycle arrest in various cancer cell lines, a critical mechanism for inhibiting uncontrolled proliferation. Studies have demonstrated that IATL can arrest the cell cycle primarily at the G0/G1 phase. For instance, in head and neck squamous cell carcinoma (HNSCC) cells, IATL treatment led to G1 phase arrest, accompanied by an increase in the expression of p53 and p21 and a decrease in cyclin D. Similarly, in colorectal cancer (CRC) cells, IATL induced G0/G1 phase arrest, characterized by decreased levels of CDK6, Cyclin D1, and CDK2, and an upregulation of p21 protein levels. While G0/G1 arrest is commonly observed, some studies have also reported IATL inducing G2/M phase arrest in other cancer cell types, such as osteosarcoma cells, associated with the downregulation of cyclin B1.
Data from studies on IATL-induced cell cycle arrest:
| Cell Line Type | Primary Arrest Phase | Key Molecular Changes | Source |
| Head and Neck Squamous Cell Carcinoma | G1 | ↑ p53, ↑ p21, ↓ Cyclin D | |
| Colorectal Cancer | G0/G1 | ↓ CDK6, ↓ Cyclin D1, ↓ CDK2, ↑ p21 | |
| Osteosarcoma | G2/M | ↓ Cyclin B1 | |
| Prostate Cancer | G2/M | Increased percentage of cells in G2/M, decreased G0/G1 |
Autophagy Modulation (e.g., Cytoprotective Autophagy)
IATL has been observed to modulate autophagy, a cellular process involved in the degradation and recycling of damaged organelles and proteins. In the context of cancer, autophagy can be either tumor-suppressive or cytoprotective, helping cancer cells survive stressful conditions. Research indicates that IATL can induce autophagy in cancer cells. Notably, studies in melanoma and colorectal cancer cells suggest that IATL induces cytoprotective autophagy. This cytoprotective effect implies that autophagy acts as a survival mechanism for the cancer cells in response to IATL treatment. Inhibiting autophagy with specific inhibitors, such as chloroquine (B1663885) or Bafilomycin A1, has been shown to enhance the cytotoxic effects of IATL in CRC cells, further supporting the notion of IATL-induced autophagy being cytoprotective in this context. The modulation of autophagy by IATL is often linked to its effects on signaling pathways like PI3K/AKT/mTOR.
Glycolysis Inhibition and Metabolic Reprogramming (e.g., Lactate (B86563) Dehydrogenase A (LDHA), Phosphofructokinase Liver Type (PFK-L), Hexokinase 2 (HK2))
Isoalantolactone has been shown to influence cancer cell metabolism, specifically by inhibiting glycolysis. Glycolysis is a key metabolic pathway that cancer cells often upregulate to meet their high energy demands. While the provided search results mention that IATL can suppress glycolysis in ovarian cancer cells, specific details regarding its direct inhibitory effects on enzymes like Lactate Dehydrogenase A (LDHA), Phosphofructokinase Liver Type (PFK-L), and Hexokinase 2 (HK2) were not extensively detailed in the provided snippets. Further research is needed to fully elucidate IATL's impact on these specific glycolytic enzymes and its broader role in metabolic reprogramming in cancer cells.
Signaling Pathway Dysregulation in Cancer
IATL exerts its anticancer effects by dysregulating several crucial signaling pathways that are often aberrantly activated in cancer. These pathways regulate various cellular processes, including proliferation, survival, and apoptosis.
PI3K/AKT/mTOR Pathway Inhibition
The PI3K/AKT/mTOR pathway is a major signaling cascade that promotes cell growth, proliferation, and survival and is frequently overactivated in various cancers. Research consistently shows that IATL inhibits this pathway. In colorectal cancer cells, IATL treatment leads to decreased protein levels of phospho-AKT (Ser473), phospho-mTOR (Ser2448), and phospho-70S6K (Thr421/Ser424), indicating inhibition of the AKT/mTOR signaling pathway. Inhibition of AKT and mTOR activities using specific inhibitors has been shown to enhance the effects of IATL on autophagy and cell death in CRC cells. Similarly, IATL inhibits the PI3K/Akt signaling in gastric and ovarian cancers, contributing to apoptosis induction. In melanoma, IATL also exerts anti-melanoma effects by inhibiting the PI3K/AKT/mTOR pathway. This inhibition of the PI3K/AKT/mTOR axis is a significant mechanism by which IATL exerts its antiproliferative and pro-apoptotic effects.
JNK Signaling Pathway Activation
The JNK (c-Jun N-terminal kinase) signaling pathway is a branch of the MAPK pathway that can play diverse roles in cancer, including the induction of apoptosis. Studies have shown that IATL activates the JNK signaling pathway in various cancer cell types. For instance, in human hepatocellular carcinoma cells, IATL induces apoptosis through the activation of the ROS-dependent JNK signaling pathway. Inhibition of JNK using a specific inhibitor ameliorated IATL-induced cytotoxic effects, highlighting the importance of JNK activation in IATL's action in these cells. In colon cancer cells, IATL enhances the antitumor activity of doxorubicin by activating the JNK signaling pathway, which is linked to ROS-mediated DNA damage. The activation of JNK by IATL is often associated with increased reactive oxygen species (ROS) production.
Wnt Signaling Pathway Modulation
The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis, but its aberrant activation is frequently observed in various cancers, promoting cell proliferation, migration, and survival. Research indicates that IATL can modulate the Wnt signaling pathway. In pancreatic cancer cells, IATL has been shown to induce apoptosis by inhibiting the non-canonical Wnt signaling pathway. Furthermore, IATL inhibits pancreatic cancer cell proliferation through the AMPK-Skp2-Akt signal pathway, which is also related to Wnt signaling. These findings suggest that IATL's interference with Wnt signaling contributes to its anti-cancer effects in specific cancer types.
Compound Information
| Compound Name | PubChem CID |
| Isoalantolactone | 73285 |
| Lactate Dehydrogenase A (LDHA) | 3898 |
| Phosphofructokinase Liver Type (PFK-L) | 516264 |
| Hexokinase 2 (HK2) | 3097 |
| PI3K | 5282377 |
| AKT | 65806 |
| mTOR | 5040, 59239114, 25262965, 448991 (Note: Multiple CIDs may correspond to different forms, inhibitors, or related entries) |
| JNK | 11422035, 57340686, 766949, 25222038 (Note: Multiple CIDs may correspond to different forms, inhibitors, or related entries) |
| Wnt | 10962 |
| p53 | 11203 |
| p21 | 10278 |
| Cyclin D | 5944 |
| CDK6 | 1028 |
| Cyclin D1 | 2911 |
| CDK2 | 1017 |
| Cyclin B1 | 595 |
| Chloroquine | 2759 |
| Bafilomycin A1 | 6441609 |
| Doxorubicin | 31703 |
| ROS | 784 |
| NF-κB | 23610 |
| ERK | 1974 |
| p38 | 164241 |
| MEK | 3707 |
| STAT3 | 6813 |
| Src | 6714 |
| AMPK | 5886 |
| Skp2 | 9658 |
| β-catenin | 1499 |
| Caspase-3 | 836 |
| Bax | 581 |
| Bcl-2 | 596 |
| Cleaved-PARP | 6964 |
| LC3B-II | 84557 |
| Beclin 1 | 8678 |
| PEA-15 | 8682 |
| ERK1/2 | 5594, 5595 |
| t-Bid | 637 |
| DR5 | 8795 |
| FADD | 8772 |
| Caspase-8 | 841 |
| IκB | 4792 |
| IKK | 8517, 3551, 1147 |
| COX2 | 5723 |
| Nrf2 | 4776 |
| HO-1 | 3162 |
| HIF-1α | 3091 |
| TNF R1 | 7132 |
| Survivin | 332 |
| G0/G1 phase | N/A |
| S phase | N/A |
| G2/M phase | N/A |
| Autophagy | N/A |
| Cytoprotective autophagy | N/A |
| Glycolysis | N/A |
| Metabolic reprogramming | N/A |
| Signaling pathway dysregulation | N/A |
| PI3K/AKT/mTOR pathway | N/A |
| JNK signaling pathway | N/A |
| Wnt signaling pathway | N/A |
Note: N/A indicates that a PubChem CID is not applicable for a biological process or pathway name. Multiple CIDs for a single entry may represent different subunits, isoforms, or related molecules.## Molecular Mechanisms of Action and Cellular Signaling Pathways of Isoalantolactone
Isoalantolactone (IATL) is a naturally occurring sesquiterpene lactone isolated from plants such as Inula helenium. Extensive research has highlighted its diverse pharmacological properties, with a significant focus on its potential as an anticancer agent. IATL exerts its effects through intricate interactions with various molecular targets and signaling pathways within cancer cells, influencing critical processes like cell cycle progression, autophagy, metabolism, and key signaling cascades.
Mitochondria-Intrinsic Apoptotic Cascade Activation
Cell Cycle Arrest (e.g., G0/G1 Phase)
A key mechanism by which IATL inhibits cancer cell proliferation is through the induction of cell cycle arrest. Studies have consistently demonstrated that IATL can impede the progression of the cell cycle at specific checkpoints. A frequently observed effect is the arrest of cells in the G0/G1 phase. In head and neck squamous cell carcinoma (HNSCC) cells, IATL treatment leads to a notable accumulation of cells in the G1 phase. This arrest is associated with the upregulation of cell cycle regulatory proteins such as p53 and p21, while the expression of cyclin D is downregulated. Similarly, in colorectal cancer (CRC) cells, IATL induces G0/G1 phase arrest. This G0/G1 arrest in CRC cells is characterized by decreased protein levels of early G1 cyclins and cyclin-dependent kinases (CDKs), including CDK6, Cyclin D1, and CDK2, alongside an increase in the protein level of p21. While G0/G1 arrest is a prominent effect, IATL has also been reported to trigger cell cycle arrest at the G2/M phase in other cancer types, such as osteosarcoma cells, which is linked to the downregulation of cyclin B1 expression. In prostate cancer cells, IATL treatment resulted in G2/M phase arrest, with a corresponding decrease in the percentage of cells in the G0/G1 phase.
Data on IATL-Induced Cell Cycle Arrest:
| Cell Line Type | Primary Arrest Phase | Associated Molecular Changes |
| Head and Neck Squamous Cell Carcinoma | G1 | ↑ p53, ↑ p21, ↓ Cyclin D. |
| Colorectal Cancer | G0/G1 | ↓ CDK6, ↓ Cyclin D1, ↓ CDK2, ↑ p21. |
| Osteosarcoma | G2/M | ↓ Cyclin B1. |
| Prostate Cancer | G2/M | Increased G2/M population, decreased G0/G1 population. |
Autophagy Modulation (e.g., Cytoprotective Autophagy)
IATL has been shown to modulate autophagy, a crucial cellular process for maintaining homeostasis through the degradation and recycling of cellular components. In cancer, autophagy can have complex roles, sometimes promoting cell survival under stress. Research indicates that IATL induces autophagy in cancer cells. Studies in melanoma and colorectal cancer have specifically identified IATL-induced autophagy as cytoprotective. This suggests that the autophagic response is activated by cancer cells as a survival mechanism against the effects of IATL. Further evidence for the cytoprotective nature of IATL-induced autophagy comes from studies where inhibiting autophagy with agents like chloroquine or Bafilomycin A1 enhanced the cytotoxic and apoptotic effects of IATL in CRC cells. Autophagic cell death, characterized by the upregulation of Beclin 1 and elevated LC3 cleavage, has also been observed in ovarian cancer cells treated with IATL, which was found to be associated with PEA-15 upregulation and subsequent ERK activation. The modulation of autophagy by IATL is often intertwined with its impact on key signaling pathways, particularly the PI3K/AKT/mTOR pathway.
Glycolysis Inhibition and Metabolic Reprogramming (e.g., Lactate Dehydrogenase A (LDHA), Phosphofructokinase Liver Type (PFK-L), Hexokinase 2 (HK2))
Cancer cells typically exhibit altered metabolism, relying heavily on glycolysis even in the presence of oxygen (the Warburg effect) to support their rapid proliferation. IATL has been reported to suppress glycolysis in ovarian cancer cells. While the provided search results confirm this effect, detailed information regarding the specific mechanisms of glycolysis inhibition by IATL, such as direct interactions with or modulation of key glycolytic enzymes like Lactate Dehydrogenase A (LDHA), Phosphofructokinase Liver Type (PFK-L), or Hexokinase 2 (HK2), is limited in the provided snippets. Further investigation is required to fully understand how IATL impacts these specific enzymes and contributes to metabolic reprogramming in cancer cells.
Signaling Pathway Dysregulation in Cancer
IATL exerts significant anticancer effects by interfering with the activity of several signaling pathways that are commonly dysregulated in cancer, controlling processes vital for tumor development and progression.
PI3K/AKT/mTOR Pathway Inhibition
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and motility, and its hyperactivation is frequently observed in numerous cancers. IATL has been consistently shown to inhibit this pathway. In colorectal cancer cells, IATL treatment leads to a reduction in the phosphorylated levels of key components of this pathway, including phospho-AKT (Ser473), phospho-mTOR (Ser2448), and phospho-70S6K (Thr421/Ser424), indicating a clear inhibitory effect on the AKT/mTOR signaling axis. Inhibiting AKT and mTOR activities using pharmacological inhibitors has been shown to augment the inductive effects of IATL on autophagy and cell death in CRC cells. IATL also inhibits PI3K/Akt signaling in gastric and ovarian cancers, contributing to apoptosis induction. Furthermore, IATL's anti-melanoma effects are mediated, in part, through the inhibition of the PI3K/AKT/mTOR signaling pathway. This widespread inhibitory effect on the PI3K/AKT/mTOR pathway is a major contributor to IATL's ability to suppress cancer cell growth and promote apoptosis.
JNK Signaling Pathway Activation
The JNK (c-Jun N-terminal kinase) signaling pathway, a member of the MAPK family, plays complex roles in cellular responses, including stress-induced apoptosis. IATL has been shown to activate the JNK signaling pathway in various cancer cell lines. In human hepatocellular carcinoma (HCC) cells, IATL induces apoptosis through the activation of the JNK signaling pathway, which is dependent on the production of reactive oxygen species (ROS). Inhibition of JNK activity using a specific inhibitor significantly reduced IATL-induced cytotoxic effects in these cells. In colon cancer cells, IATL enhances the antitumor activity of doxorubicin by activating the JNK signaling pathway, an effect linked to ROS-mediated DNA damage. Elevated phosphorylation of JNK has been observed following IATL treatment in CRC cells. The activation of JNK by IATL appears to be a crucial mediator of its pro-apoptotic effects in several cancer types and can be influenced by intracellular ROS levels.
Wnt Signaling Pathway Modulation
The Wnt signaling pathway is a critical regulator of cell fate, proliferation, and migration during development and is frequently aberrantly activated in various cancers, promoting tumor progression. Research suggests that IATL can modulate the Wnt signaling pathway. In pancreatic cancer cells, IATL has been reported to induce apoptosis by inhibiting the non-canonical Wnt signal pathway. Additionally, IATL inhibits pancreatic cancer cell proliferation through the AMPK-Skp2-Akt signal pathway, which is interconnected with Wnt signaling. These findings indicate that IATL's ability to interfere with Wnt signaling contributes to its anti-cancer properties in specific cancer contexts.
c-myb Regulation
Isoalantolactone has been shown to inhibit the expression of c-myb. frontiersin.org c-myb is a proto-oncogene that encodes a transcription factor crucial for regulating genes involved in cell proliferation, survival, and differentiation. frontiersin.org Studies indicate that isoalantolactone's inhibitory effect on c-myb occurs at concentrations lower than those affecting cell viability, suggesting a degree of specificity in this interaction. frontiersin.org Given the established roles of c-myb in various cancers, this regulatory activity suggests a potential mechanism contributing to isoalantolactone's reported anticancer effects. frontiersin.org
ERK Inhibition
The Extracellular signal-regulated kinase (ERK) pathway is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, playing a significant role in cell proliferation, differentiation, and survival. Isoalantolactone has been observed to inhibit the phosphorylation of ERK. oup.comfrontierspartnerships.orgplos.org This inhibition is implicated in the anti-inflammatory actions of isoalantolactone. oup.com Furthermore, the suppression of the MEK/ERK signaling pathway by isoalantolactone has been linked to its anticancer effects, including the inhibition of proliferation, migration, and invasion in certain cancer cell lines, such as endometrial cancer cells. frontierspartnerships.org In head and neck squamous cell carcinoma cells, isoalantolactone significantly reduced radiation-induced phosphorylation of Erk1/2. plos.org
NF-κB Pathway Inhibition
A prominent mechanism underlying several of isoalantolactone's biological activities is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. frontiersin.orgoup.comdntb.gov.uawikipedia.orgresearchgate.netnih.govnih.govaging-us.comspandidos-publications.comnih.govoup.comfrontiersin.org NF-κB is a key transcription factor involved in regulating immune responses, inflammation, cell survival, and proliferation. mdpi.com Isoalantolactone interferes with this pathway through multiple mechanisms, including inhibiting the phosphorylation of NF-κB, blocking the nuclear translocation of the p65 subunit, and inhibiting the phosphorylation of IKK and degradation of IκB. oup.comspandidos-publications.com Some research suggests that isoalantolactone may also selectively alkylate the p65 subunit through interactions with cysteine residues, further inhibiting NF-κB activation. oup.com The inhibition of the NF-κB pathway is central to isoalantolactone's anti-inflammatory and neuroprotective effects. frontiersin.orgdntb.gov.uaresearchgate.netnih.govnih.gov It also contributes to its anticancer potential by inhibiting the expression of anti-apoptosis proteins regulated by NF-κB. aging-us.com
Neuroprotective Mechanisms
Isoalantolactone demonstrates neuroprotective properties, which are closely associated with its ability to modulate neuro-inflammation and curb neuronal apoptosis. frontiersin.orgoup.comwikipedia.orgnih.govnih.govoup.comdntb.gov.uaresearchgate.netnih.gov These effects are particularly relevant in the context of neurodegenerative diseases. frontiersin.orgnih.govoup.comdntb.gov.uaresearchgate.netnih.gov
Regulation of Neuro-Inflammation
Neuro-inflammation, often driven by activated microglia, plays a significant role in the pathogenesis of neurodegenerative disorders like Parkinson's disease. frontiersin.orgnih.govoup.comdntb.gov.uaresearchgate.netnih.gov Isoalantolactone has been shown to attenuate neuro-inflammation by inhibiting the activation of microglia and suppressing the release of pro-inflammatory mediators. frontiersin.orgresearchgate.netnih.govoup.comdntb.gov.ua This is achieved, in part, through the activation of the GSK-3β-Nrf2 pathway and the subsequent suppression of NF-κB phosphorylation. frontiersin.orgresearchgate.netnih.gov Isoalantolactone treatment leads to a reduction in the production of inflammatory cytokines and mediators such as TNF-α, IL-1β, nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2) in activated microglial cells. researchgate.netnih.gov
Neuronal Apoptosis Curbing
Excessive neuronal apoptosis is a key feature of many neurodegenerative conditions. Isoalantolactone has been found to suppress neuronal apoptosis. nih.govdntb.gov.uaresearchgate.netnih.gov Studies using models of Parkinson's disease have shown that isoalantolactone can regulate apoptosis-related proteins. nih.govdntb.gov.uaresearchgate.netnih.gov This effect is mediated, in part, by the activation of the AKT/Nrf2 signaling pathway, which helps to protect neuronal cells from apoptosis induced by neurotoxins. nih.govdntb.gov.uaresearchgate.netnih.gov
Antimicrobial Mechanisms
Isoalantolactone exhibits antimicrobial activities against a range of pathogens, including bacteria and fungi. frontiersin.orgoup.comwikipedia.orgnih.govmdpi.comnih.gov
Isoalantolactone has demonstrated antibacterial effects and can enhance the efficacy of certain antibiotics. frontiersin.orgnih.govnih.gov For instance, it can synergize with penicillin G against Staphylococcus aureus, including methicillin-resistant strains, by inactivating β-lactamase during protein translation. frontiersin.orgnih.govnih.gov This mechanism helps to restore the effectiveness of penicillin G against bacteria that produce this resistance enzyme. nih.gov Isoalantolactone has also shown activity against Mycobacterium tuberculosis. nih.gov Furthermore, it can synergize with antibiotics like polymyxin (B74138) B and colistin (B93849) against MCR-1 positive Escherichia coli and Klebsiella strains by inhibiting the MCR-1 enzyme activity, which is responsible for resistance to these antibiotics. frontiersin.orgnih.gov
In addition to its antibacterial properties, isoalantolactone possesses antifungal activity, notably against Candida albicans. frontiersin.orgnih.gov The mechanism of action against C. albicans may involve interfering with ergosterol (B1671047) synthesis, a crucial component of fungal cell membranes. frontiersin.orgnih.gov Specifically, isoalantolactone can lead to the elevated accumulation of zymosterol (B116435) and lanosterol (B1674476) and a reduction in ergosterol levels, potentially by inhibiting enzymes like Erg11 and Erg6. frontiersin.orgnih.gov
Here is a summary of some of the molecular targets and pathways modulated by Isoalantolactone:
| Pathway/Target | Effect of Isoalantolactone | Associated Biological Activity |
| c-myb | Inhibition of expression | Potential anticancer effects |
| ERK (phosphorylation) | Inhibition | Anti-inflammatory, Anticancer (anti-proliferation, anti-invasion) |
| NF-κB pathway | Inhibition | Anti-inflammatory, Neuroprotective, Anticancer (anti-apoptosis) |
| AKT pathway | Activation | Neuroprotective (anti-apoptosis), Anti-inflammatory |
| Nrf2 pathway | Activation | Neuroprotective (anti-apoptosis), Anti-inflammatory |
| HO-1 pathway | Activation | Anti-inflammatory |
| GSK-3β pathway | Activation | Anti-inflammatory |
| β-lactamase | Inactivation | Antibacterial (synergistic with penicillin G) |
| MCR-1 | Inhibition of enzyme activity | Antibacterial (synergistic with polymyxin B/colistin) |
| Erg11 and Erg6 (putative) | Inhibition | Antifungal (Candida albicans) |
Antibacterial Activity
Isoalantolactone (ISA) has demonstrated antibacterial activity against a range of bacteria, although its efficacy can vary depending on the bacterial strain. researchgate.net Studies have investigated its mechanisms of action, including enzyme inactivation and disruption of bacterial processes. frontiersin.orgresearchgate.net
β-Lactamase Inactivation
Isoalantolactone has been shown to enhance the efficacy of penicillin G against Staphylococcus aureus strains that produce β-lactamase, including methicillin-resistant S. aureus (MRSA). frontiersin.orgresearchgate.netmdpi.com The mechanism involves the inactivation of β-lactamase by isoalantolactone during protein translation. frontiersin.orgresearchgate.netmdpi.comnih.gov This inactivation helps to restore the antibacterial effect of β-lactam antibiotics. mdpi.com
Inhibition of Biofilm Formation
Certain derivatives of isoalantolactone have demonstrated the ability to inhibit the formation of biofilms by Pseudomonas aeruginosa. researchgate.net Additionally, essential oils containing isoalantolactone have been shown to inhibit the formation of biofilms in multiple Candida albicans strains. frontiersin.orgnih.gov Studies on isoalantolactone derivatives have evaluated their ability to inhibit biofilm formation on bacterial strains including Escherichia coli, S. aureus, Actinomyces viscosus, P. aeruginosa, and Enterococcus faecalis. researchgate.netbenthamdirect.com
Resistance Reversal (e.g., MCR-1 positive E. coli)
Although isoalantolactone may exhibit weak or no antibacterial activity against Gram-negative bacteria like E. coli and Klebsiella pneumoniae, it has been identified as an inhibitor of MCR-1. frontiersin.orgnih.gov MCR-1 is an enzyme that modifies the structure of lipids in bacterial lipopolysaccharide (LPS), which reduces the effectiveness of cationic peptide antibiotics such as colistin. frontiersin.orgnih.gov By inhibiting the enzyme activity of MCR-1, isoalantolactone can synergize with polymyxin B or colistin, suppressing the growth of MCR-1 positive E. coli and Klebsiella strains in vitro and inhibiting their pathogenicity in mice. frontiersin.orgnih.gov This mechanism involves the inhibition of the enzyme activity rather than the production of MCR-1, thereby restoring the efficacy of carbapenems. frontiersin.orgnih.gov
Antifungal Activity
Isoalantolactone has shown antifungal effects against various fungi, including Aspergillus flavus, Aspergillus niger, Candida albicans, Candida tropicalis, and Geotrichum candidum. frontiersin.orgnih.gov The earliest reports of its antifungal activity date back to 1998. frontiersin.orgnih.gov Isoalantolactone and its derivatives have demonstrated fungitoxicity against plant pathogenic fungi like Alternaria brassicae, Penicillium italicum, and Rhizoctonia solani. ias.ac.in
Inhibition of Hyphal Growth
Isoalantolactone can inhibit the hyphal growth of C. albicans, which is crucial for C. albicans infection. frontiersin.orgnih.gov Studies have shown that isoalantolactone can inhibit the yeast-to-hyphal conversion of C. albicans mutants. nih.govmdpi.com Essential oils containing isoalantolactone also inhibit the hyphae of multiple C. albicans strains. frontiersin.orgnih.gov
Ergosterol Pathway Modulation (e.g., Erg11, Erg6 inhibition)
One of the proposed antifungal mechanisms of isoalantolactone involves the modulation of the ergosterol pathway in fungi. frontiersin.orgnih.govmdpi.com Ergosterol is a vital component of fungal cell membranes. mdpi.comnih.gov Isoalantolactone's activity may lead to an elevated accumulation of zymosterol and lanosterol and a reduction in ergosterol levels. frontiersin.orgnih.govmdpi.comresearchgate.net This effect is thought to result from the inhibition of the activity of enzymes like Erg11 and Erg6, which are involved in ergosterol biosynthesis. frontiersin.orgnih.govmdpi.comresearchgate.net Erg11 (Lanosterol 14α-demethylase) is a key enzyme targeted by azole antifungals, while Erg6 (C-24 sterol methyltransferase) is also involved in the pathway. mdpi.comnih.gov
Antiviral Activity (e.g., Herpes Simplex Virus-1 (HSV-1), Human Orthopneumovirus H-2А)
Isoalantolactone has demonstrated antiviral potential against a range of viruses, including Herpes Simplex Virus-1 (HSV-1) and Human Orthopneumovirus (specifically strain H-2А, which is a strain of Human Respiratory Syncytial Virus or hRSV) nih.govfrontiersin.orgbenthamdirect.comresearchgate.netoup.comoup.com. The roots of Saussurea lappa, a source of isoalantolactone, have been traditionally used to treat viral infections, suggesting the antiviral properties of its components nih.govoup.com. Studies have indicated that isoalantolactone can inhibit the activity of HSV-1 oup.comoup.com. Furthermore, an analog of isoalantolactone has also shown protection against HSV-1, providing additional evidence for the antiviral activity of this compound class nih.govfrontiersin.org.
Research into isoalantolactone derivatives has aimed to enhance antiviral efficacy. Chemical modification of isoalantolactone with a furo[2,3-d]-pyrimidin-2-оne moiety has produced derivatives with improved antiviral activity against human orthopneumovirus H-2А nih.govbenthamdirect.comresearchgate.netresearchgate.net. For instance, Derivative 6, a modified isoalantolactone, exhibited an IC50 of 3.7 μM against human orthopneumovirus H-2А, alongside a selective index (SI) greater than 33, indicating a favorable balance between antiviral activity and cytotoxicity nih.gov. Another derivative, Compound 3, also demonstrated antiviral activity against human orthopneumovirus H-2А with an SI > 33 benthamdirect.comresearchgate.netresearchgate.net. These findings highlight the potential for structural optimization of isoalantolactone to develop more potent antiviral agents nih.gov.
Isoalantolactone has also been reported to significantly inhibit the intracellular replication of Vesicular stomatitis virus (VSV) and decrease the level of VSV-G protein in human A549 lung cancer cells, which are used as models for viral infections. This effect was observed when isoalantolactone was added either before or after viral adsorption, although it did not influence the adsorption of the virus to cell surfaces frontiersin.org.
Insecticidal Activity (e.g., Aedes aegypti)
The insecticidal activity of isoalantolactone has been documented against various insects, including Aedes aegypti, a significant vector for diseases such as dengue and yellow fever nih.govnih.govresearchgate.netusda.gov. Isoalantolactone has shown toxicity against Aedes aegypti in both larval and adult stages nih.govnih.gov.
Studies have determined the half maximal lethal concentration (LC50) of isoalantolactone against Aedes aegypti. For first instar larvae, the LC50 was reported as 10 μg/mL nih.govnih.gov. Against adult insects, the LC50 was found to be 2.28 μ g/mosquito nih.gov.
Structure-activity relationship (SAR) studies have been conducted to understand the chemical features of isoalantolactone necessary for its insecticidal activity and to explore the potential for developing more effective insect control agents through structural modifications nih.govusda.gov. While various synthetic isomers and analogs of isoalantolactone have been synthesized and screened, none have shown greater activity against Aedes aegypti larvae than isoalantolactone itself nih.gov. For instance, Derivative 7 had an LC50 of 14.4 μg/mL against A. aegypti larvae, which is less potent than isoalantolactone nih.gov. However, some synthetic derivatives have shown improved adulticidal activity. Derivative 8, for example, exhibited an LC50 of 1.76 μ g/mosquito , demonstrating better adulticidal activity compared to isoalantolactone nih.gov.
Beyond Aedes aegypti, isoalantolactone has also shown insecticidal effects against other species, such as the rice weevil (Sitophilus oryzae), although its activity was described as weak with LC50 values of 707.21 and 610.51 μg/g on days 10 and 20 post-treatment, respectively nih.gov. It can also cause damage to the third and fourth instars of Aedes albopictus, another mosquito vector, with an LC50 of 11.9 μg/mL nih.gov. Furthermore, isoalantolactone can suppress the growth of third-instar larvae of Spodoptera litura, reduce pupation and adult emergence, and decrease adult lifespan, potentially mitigating crop losses caused by this insect nih.gov. Proposed mechanisms for its action against Spodoptera litura include reducing food ingestion and digestion efficiency nih.gov.
In Vivo Preclinical Studies on Pharmacological Effects
Preclinical Models of Inflammatory Diseases (e.g., Acute Peritonitis, Sepsis, Asthma)
Studies have investigated the anti-inflammatory effects of isoalantolactone in preclinical models. In a model of acute peritonitis in mice, isoalantolactone demonstrated anti-inflammatory activity oup.comoup.com. The mechanism is suggested to involve the inhibition of NF-κB activation by blocking IKK phosphorylation and IκB degradation, thereby preventing the nuclear translocation of P65 oup.comoup.com. Some research indicates that isoalantolactone may selectively alkylate the p65 subunit through reactions with Cys residues to inhibit NF-κB activation oup.comoup.com.
Inflammation is a complex process involving activated macrophages that produce various inflammatory mediators and cytokines oup.comresearchgate.net. Diseases such as acute lung injury, sepsis, and asthma are associated with the dysregulation of the inflammatory response oup.comresearchgate.netoup.com. Isoalantolactone has been reported to reduce the production of nitric oxide (NO), prostaglandin (B15479496) (PG), and inflammatory cytokines like TNF-α in in vitro inflammation models using LPS-stimulated macrophages researchgate.net. Its anti-inflammatory and immunomodulatory effects may be linked to the inhibition of PG synthesis, free radical scavenging, and lymphocyte proliferation oup.com.
In a model of LPS-induced murine endotoxemia, which induces a high systemic inflammatory response, a product containing alantolactone (B1664491) and isoalantolactone prevented mortality, improved the decrease in body mass, and prevented the drop in temperature in treated mice compared to the control group mdpi.com.
Preclinical Models of Neurodegenerative Conditions
Isoalantolactone has shown potential neuroprotective effects in preclinical models oup.comresearchgate.net. Neurodegenerative diseases are often associated with the hyperactivation of microglia in specific brain regions, leading to a central inflammatory cascade and the release of pro-inflammatory mediators oup.comoup.com. Suppressing microglial overactivation is considered important for the prevention and treatment of these conditions oup.comoup.com.
Studies have shown that isoalantolactone can inhibit NF-κB activation in LPS-stimulated microglia, which may contribute to inhibiting microglial activation and offering protection in neurodegenerative diseases oup.com. In a study using amyloid β25-35 (Aβ25-35) to induce neuronal death in the cerebral cortex, isoalantolactone effectively attenuated the cytotoxic effect of Aβ25-35 on mouse cerebral cortical neurons and induced the expression of antioxidant enzymes NQO1 and HO-1 oup.comresearchgate.net.
Furthermore, a study utilizing scopolamine (B1681570) to induce amnesia in animals found that isoalantolactone could improve learning and memory in the 5xFAD mouse model of Alzheimer's disease when conjugated with serotonin (B10506) mdpi.com. This conjugate also inhibited BACE-1 and prevented the aggregation of Aβ1-42 in in vitro studies using SH-SY5Y neuroblastoma cells mdpi.com.
Preclinical Models of Neoplastic Diseases (e.g., Ovarian Cancer, Colon Cancer, Prostate Cancer, Pancreatic Cancer, Liver Cancer, Colorectal Cancer)
Preclinical research has explored the anti-tumor potential of isoalantolactone in various cancer models. Isoalantolactone has demonstrated antiproliferative effects on several cancer cell lines, including those from colon, melanoma, ovary, prostate, lung, and leukemia mdpi.comselleckchem.com. Its anti-cancer effects are reported to involve proliferation inhibition, ROS overproduction, apoptosis induction, and cell cycle arrest researchgate.netnih.govresearchgate.net.
In ovarian cancer, isoalantolactone has been investigated as a potential glycolysis inhibitor to overcome cisplatin (B142131) resistance dntb.gov.uaresearchgate.net. In in vivo studies using cisplatin-sensitive and resistant ovarian cancer xenograft models, isoalantolactone, both alone and in combination with cisplatin, significantly suppressed tumor growth in cisplatin-resistant tumors dntb.gov.uaresearchgate.net. Isoalantolactone effectively targeted key glycolytic enzymes, reducing glucose consumption and lactate (B86563) production in cisplatin-resistant ovarian cancer cells researchgate.net. It also sensitized these cells to cisplatin-induced apoptosis and regulated MAPK and AKT pathways more effectively in resistant cells when combined with cisplatin dntb.gov.ua.
For prostate cancer, isoalantolactone has been identified as a potent growth inhibitor of prostate cancer cells mdpi.com. Studies have shown that isoalantolactone can induce apoptosis in human prostate cancer PC3 cells in a dose-dependent manner mdpi.com. For instance, treatment with 20 and 40 µM of isoalantolactone for 24 hours resulted in apoptosis rates of 22.13 ± 1.48% and 34.87 ± 1.34%, respectively, compared to 3.41 ± 0.52% in control cells mdpi.com. Isoalantolactone was also observed to arrest the cell cycle at the G2/M phase in prostate cancer cells mdpi.com.
In liver cancer, isoalantolactone has been shown to induce apoptosis in human hepatocellular carcinoma Hep3B cells mdpi.com. This effect was associated with the activation of the ROS-dependent JNK signaling pathway mdpi.com. Isoalantolactone treatment suppressed the cell survival of Hep3B cells in a concentration-dependent manner mdpi.com. Additionally, isoalantolactone has been reported to restrict the invasion of liver cancer cells researchgate.net.
Isoalantolactone has also shown inhibitory effects against colorectal cancer and pancreatic cancer in preclinical studies researchgate.netoaepublish.com. Its anti-tumor mechanisms in these cancers involve inducing apoptosis, inhibiting proliferation, and affecting cell cycle progression mdpi.comselleckchem.comresearchgate.net.
Data on the effect of isoalantolactone on apoptosis in prostate cancer PC3 cells:
| Treatment (Isoalantolactone) | Apoptosis Rate (%) |
|---|---|
| Control | 3.41 ± 0.52 |
| 20 µM (24 h) | 22.13 ± 1.48 |
Preclinical Models of Microbial Infections (e.g., Staphylococcus aureus pneumonia)
Preclinical studies have explored the activity of isoalantolactone against microbial infections. Isoalantolactone has demonstrated activity against Staphylococcus aureus pneumonia in a mouse model oup.comnih.govjpccr.eu. Research indicates that isoalantolactone can protect mice against S. aureus pneumonia nih.gov.
While some studies reported weak in vitro activity of isoalantolactone against S. aureus at higher concentrations (100–425 μg/mL), other research showed no antibacterial activity below 128 μg/mL against certain bacteria like E. coli and Klebsiella pneumoniae. nih.gov. Interestingly, isoalantolactone has been shown to enhance the efficacy of penicillin G against multiple β-lactamase-positive S. aureus strains, including MRSA, both in vitro and in vivo nih.gov. This synergistic effect is suggested to involve the inactivation of β-lactamase by isoalantolactone during protein translation nih.gov.
Isoalantolactone has also shown in vitro activity against Bacillus cereus, exhibiting moderate antibiosis frontierspartnerships.org.
| Microorganism | Isoalantolactone Activity (In vitro) | Notes |
| Staphylococcus aureus | Weak activity (100–425 μg/mL MIC) nih.gov | Protects mice against pneumonia in vivo nih.gov. Enhances penicillin G efficacy nih.gov. |
| Bacillus cereus | Moderate antibiosis (31.3 μg/mL MIC) frontierspartnerships.org | |
| Escherichia coli | Weak activity (>128 μg/mL) nih.gov | Synergizes with polymyxin (B74138) B or colistin (B93849) against MCR-1 positive strains nih.gov. |
| Klebsiella pneumoniae | Weak activity (>128 μg/mL) nih.gov | Synergizes with polymyxin B or colistin against MCR-1 positive strains nih.gov. |
Metabolic Transformations and Pharmacokinetic Pathways in Preclinical Models
Phase II Metabolism: Conjugation Reactions (e.g., Glutathione (B108866), Cysteine)
Phase II metabolism, particularly conjugation with glutathione (GSH) and cysteine (Cys), represents a major metabolic pathway for isoalantolactone. Studies in rats have indicated that this binding reaction leads to the formation of adduct products, significantly increasing the polarity of IAL. oup.comnih.govfrontiersin.org This increased polarity is thought to facilitate the rapid clearance of IAL from the body. oup.com
The conjugation with GSH and Cys is considered a predominant metabolic pathway for IAL. nih.govfrontiersin.orgnih.gov Research using rat liver microsomes has identified Cys-binding metabolites. oup.com Furthermore, studies have shown the formation of glutathione adducts (IAL-GSH) and cysteine adducts (IAL-Cys). oup.comnih.gov These conjugation reactions, particularly with GSH, can occur even in the absence of metabolic enzymes in vitro. nih.govdaneshyari.com
Quantitative data from preclinical studies in rats highlight the significance of these conjugates. Following intravenous administration, the exposure (measured by AUC) of IAL-GSH was approximately 1.50-fold, and IAL-Cys was approximately 0.91-fold, that of the parent drug. oup.comnih.gov After oral administration, the exposures of IAL-GSH and IAL-Cys were considerably higher, around 12.97 times and 9.92 times that of the parent drug, respectively. oup.comnih.gov This suggests a substantial first-pass effect involving conjugation after oral administration. oup.com
Identification of Metabolites (e.g., 11-carboxyl isoalantolactone, 15-hydroxyl isoalantolactone, 5, 6-dehydroisoalantolactone)
The metabolic processes of isoalantolactone lead to the formation of several identified metabolites in preclinical models. Studies utilizing techniques such as ultra-high performance liquid chromatography (UPLC)-Triple time-of-flight (TOF)-mass spectrometry (MS/MS) have been instrumental in identifying these metabolites in biological samples like rat bile, urine, and feces. nih.govresearchgate.net
Specific metabolites that have been identified as products of IAL metabolism include:
11-carboxyl isoalantolactone (resulting from oxidation) nih.govfrontiersin.orgresearchgate.netresearchgate.net
15-hydroxyl isoalantolactone (resulting from hydration) nih.govfrontiersin.orgresearchgate.netresearchgate.net
5, 6-dehydroisoalantolactone (resulting from dehydrogenation) nih.govfrontiersin.orgresearchgate.netresearchgate.net
In addition to these, demethylation has also been observed as a metabolic pathway for IAL in vivo. nih.govresearchgate.net One study identified a total of 46 IAL metabolites in rat bile, urine, and feces. nih.govresearchgate.net
Enzyme Involvement in Biotransformation (e.g., CYP450s, UGTs)
The biotransformation of isoalantolactone involves the action of various enzymes. While conjugation with GSH and Cys can occur non-enzymatically, enzymatic catalysis plays a significant role in other metabolic pathways.
Cytochrome P450 (CYP450) enzymes are largely involved in the biotransformation of sesquiterpene lactones, including Phase I reactions like oxidation. researchgate.netmdpi.comchemisgroup.usresearchgate.net Specifically, CYP3A4 is mentioned as being largely involved in the biotransformation of sesquiterpene lactones. researchgate.net CYP450 enzymes are known to catalyze the introduction of oxygen atoms into substrate molecules, leading to oxidized and hydroxylated metabolites. chemisgroup.us
Uridine diphosphate (B83284) glucuronosyltransferases (UGTs) are Phase II enzymes that catalyze the conjugation of compounds with glucuronic acid. chemisgroup.uswikipedia.orgevotec.com While GSH and Cys conjugation is prominent for IAL, UGTs are generally involved in the glucuronidation of xenobiotics with suitable functional groups, increasing their hydrophilicity and promoting excretion. chemisgroup.uswikipedia.org Studies on the metabolism of sesquiterpene lactones have mentioned UGTs (UGT1A3, UGT1A4, UGT2B4, and UGT2B7) in the context of Phase II metabolic enzymes. researchgate.net UGT2B7, for instance, is highly active in the liver and expressed in various tissues, including the gastrointestinal tract. nih.gov
Glutathione S-transferases (GSTs) are enzymes that catalyze the conjugation of glutathione with xenobiotics. chemisgroup.uswikipedia.org While non-enzymatic GSH conjugation of IAL occurs, GSTs can also facilitate this process. researchgate.net
Tissue Distribution Patterns
Preclinical studies in rats have provided insights into the tissue distribution patterns of isoalantolactone following administration. After oral administration, IAL is primarily distributed to the gastrointestinal tract within the first 1–3 hours. oup.comnih.govoup.com
Beyond the gastrointestinal tract, the distribution of IAL in other tissues shows a specific ranking of maximum concentrations. The order of maximum concentration among non-gut tissues is typically liver > kidney > lung ≈ heart > plasma > spleen. oup.comnih.govoup.com
The liver exhibits significant drug accumulation, which is consistent with the substantial hepatic metabolism and first-pass effect observed for IAL after oral administration. oup.comnih.gov The distribution of lactones in the liver (measured by AUC over 0-48 hours) is more pronounced than in most other tissues, excluding the gastrointestinal tract. nih.gov
Pharmacokinetic Parameters of Isoalantolactone in Rat Plasma Following Oral Administration (90 mg/kg Radix Inulae extract) nih.gov
| Parameter | Value (Mean ± SD) | Unit |
| Cmax | 37.8 ± 15.3 | ng/mL |
| Tmax | 120 ± 50.2 | min |
| T1/2 | 351.7 | min |
| AUC0–12h | 6112.3 | ng-min/mL |
Exposure Ratios (AUC metabolite / AUC parent drug) of Isoalantolactone Conjugates in Rats oup.comnih.gov
| Metabolite | Administration Route | AUC Ratio |
| IAL-GSH | Intravenous | ~1.50 |
| IAL-Cys | Intravenous | ~0.91 |
| IAL-GSH | Oral | ~12.97 |
| IAL-Cys | Oral | ~9.92 |
Excretion of Isoalantolactone in Rats (48 hours after oral administration of 90 mg/kg Radix Inulae extract) oup.comnih.gov
| Excretion Route | Percentage of Dose |
| Bile | 4.18% |
| Urine | 0.044% |
| Feces | 28.22% |
Faecal excretion appears to be the main route of elimination, suggesting potentially poor absorption after oral administration. oup.comnih.gov
Chemical Synthesis, Derivatization, and Structure Activity Relationship Sar Investigations
Total Synthesis Approaches
The total synthesis of isoalantolactone has been achieved frontiersin.orgnih.gov. One synthetic method for α-methylene-γ-lactones, which was applied to the synthesis of (±)-isoalantolactone, involves starting from α-formyl-γ-lactones and proceeding via α-hydroxymethyl-γ-lactones. This approach is noted for its simplicity and efficiency in synthesizing compounds with this functional group . Another stereoselective total synthesis of (±)-isoalantolactone has been reported via a route incorporating alkylation annulation of 2-methyl-3-furoic acid and oxidation of the furan (B31954) ring . Recent studies are also exploring novel total synthetic routes utilizing photoredox reactions lu.se.
Strategies for Derivatization
Various strategies have been employed to synthesize isoalantolactone derivatives, aiming to modify its structure and investigate the impact on biological activity frontiersin.orgnih.govresearchgate.net. These strategies include Michael addition reactions, Heck reactions, epoxidations, reductions, catalytic hydrogenations, and the introduction of a furo[2,3-d]pyrimidin-2-one moiety frontiersin.orgscbt.comnih.govresearchgate.netnsu.ruscilit.comresearchgate.netscilit.comresearchgate.netcolab.wsdntb.gov.uaresearchgate.net.
Michael Addition Reactions
The Michael-type addition reaction is a significant strategy for derivatizing isoalantolactone, particularly targeting the α,β-unsaturated carbonyl group frontiersin.orgcapes.gov.br. This group can act as an electrophile, reacting with biological nucleophiles frontiersin.org. Stereoselective Michael-type addition of amines to isoalantolactone has been used to prepare cytotoxic α-aminomethyl substituted lactones capes.gov.br. For instance, the reaction of isoalantolactone with primary amines or piperazine (B1678402) can occur under mild conditions with high stereoselectivity researchgate.net. Michael addition of active methylene (B1212753) compounds to isoalantolactone has also been performed, yielding previously unknown adducts researchgate.net. Studies have shown that Michael adducts formed may function as prodrugs, releasing the parent lactone via a retro-Michael reaction under biological conditions researchgate.net.
Heck Reactions
Heck reactions have been utilized to synthesize derivatives of isoalantolactone, specifically aryl-substituted isoalantolactone derivatives researchgate.net. This reaction involves the coupling of the methylene lactone with aryl iodides researchgate.netresearchgate.net. Studies have shown that isoalantolactone reacts with bromo(iodo)pyridines under Heck reaction conditions to yield pyridinyl-substituted products, including those with double bond migration osi.lv. The yield and product ratio in these reactions can depend on the reaction conditions and the structure of the methylene lactone nsu.ru. Heck reactions of eudesmane-type methylene lactones, including isoalantolactone, with 8-bromoxanthines have also been explored to produce bisheterocycles nsu.ru.
Epoxidations
Epoxidation is another method used to modify the structure of isoalantolactone. Peracid epoxidation of isoalantolactone yields 4(15)α-epoxyisoalantolactone nih.gov. The preparation of products from the epoxidation of isoalantolactone has been reported researchgate.net.
Reductions and Catalytic Hydrogenations
Reduction and catalytic hydrogenation reactions are employed to modify the double bonds within the isoalantolactone structure nih.gov. Catalytic hydrogenation of isoalantolactone over catalysts such as Adams catalyst (platinum dioxide) or palladium on charcoal in ethanol (B145695) can convert it to dihydroisoalantolactone (B1670600) sci-hub.se. Catalytic hydrogenation is a reduction reaction that adds hydrogen to carbon-carbon double bonds, typically requiring a metal catalyst like platinum, palladium, or nickel libretexts.orgorganicchemistrydata.orgrepec.org. This process usually reduces the double bond of α,β-unsaturated carbonyl compounds selectively organicchemistrydata.org.
Furo[2,3-d]pyrimidin-2-one Moiety Introduction
Chemical modification of isoalantolactone with a furo[2,3-d]pyrimidin-2-one moiety has been investigated frontiersin.orgnih.govcolab.wsresearchgate.net. This involves synthesizing hybrid compounds where the isoalantolactone structure is decorated with a furo[2,3-d]pyrimidin-2-one fragment colab.wsresearchgate.net. Synthetic routes for this include Sonogashira cross-coupling and subsequent Ag-catalyzed cyclization reactions researchgate.net. The activity of these hybrid compounds can depend on the substituent at the 6th position of the furo[2,3-d]pyrimidin-2-one fragment researchgate.net.
Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship studies on isoalantolactone and its derivatives aim to understand how structural modifications influence biological activity frontiersin.orgnih.govresearchgate.netnih.gov. For instance, studies on amino derivatives of isoalantolactone have provided correlations between their structure and cytotoxicity against cancer cell lines researchgate.netresearchgate.net. The retention of cytotoxicity with enhanced water solubility in certain derivatized amino adducts suggests their potential for further investigation researchgate.net.
In the context of antimycobacterial activity, isoalantolactone and its 4α,15-epoxide showed minimum inhibitory concentrations (MICs) of 32 μg/mL against M. tuberculosis, while 5α-epoxyalantolactone exhibited higher activity with an MIC of 8 μg/mL nih.gov.
SAR studies involving epoxidations, reductions, catalytic hydrogenations, and Michael additions have been conducted to understand the functional groups necessary for maintaining or increasing activity nih.gov. For example, in studies against Aedes aegypti larvae, none of the synthetic isomers synthesized through these modifications were more active than isoalantolactone itself nih.gov. However, for alantolactone (B1664491) analogs, many showed larvicidal activity nih.gov.
The introduction of a furo[2,3-d]pyrimidin-2-one moiety has been shown to enhance antiviral activity against human orthopneumovirus H-2 while potentially lowering cytotoxicity, highlighting the potential of such structural optimization frontiersin.orgnih.govresearchgate.net. The specific substituent on the furo[2,3-d]pyrimidin-2-one fragment influences the antimicrobial activity of these hybrids researchgate.net.
Research findings from derivatization studies provide insights into how specific modifications affect the activity profile of isoalantolactone. For example, some amino derivatives retained cytotoxicity against tested cancer cell lines, while others showed activity against specific lines like HCT116 researchgate.netresearchgate.net.
Aryl-Substituted Derivatives
Aryl-substituted derivatives of isoalantolactone have been synthesized to explore their potential biological activities, particularly in the context of anticancer research. One method for preparing aryl-substituted isoalantolactone derivatives involves the Heck reaction. researchgate.netacs.org Studies have shown that these derivatives can exhibit antiproliferative activity against certain cancer cell lines, such as Hep G2 hepatoma cells. researchgate.net The introduction of aryl groups at specific positions on the isoalantolactone core can influence the compound's interaction with biological targets, leading to altered efficacy compared to the parent compound. researchgate.netacs.org
SAR Studies on Biological Activities
Structure-activity relationship (SAR) studies on isoalantolactone and its derivatives have been conducted across various biological activities to identify key structural features responsible for their effects. nih.govfrontiersin.org
Anticancer Activity and Antiproliferative Effects
Isoalantolactone has demonstrated significant antiproliferative effects against various cancer cell lines, including liver cancer (Hep-G2), cervical cancer (SiHa), epidermoid carcinoma (KB), and colorectal carcinoma (HCT116). nih.govresearchgate.net SAR studies involving isoalantolactone derivatives, such as amino derivatives and those prepared via the Heck reaction, have aimed to understand which modifications enhance or retain this activity. researchgate.netresearchgate.net For instance, certain amino derivatives of isoalantolactone have shown comparable activity to the parent compound against specific cancer cell lines. researchgate.net The anticancer effects of isoalantolactone are reported to involve mechanisms such as proliferation inhibition, induction of apoptosis, and cell cycle arrest. nih.govfrontiersin.org Studies on liver cancer cells suggest that isoalantolactone's antiproliferative effects are mediated through caspase-dependent apoptosis, ROS generation, and the suppression of cell migration and invasion, potentially targeting the Ras/Raf/MEK signaling pathway. nih.gov In colorectal cancer cells, isoalantolactone has been shown to induce G0/G1 phase cell cycle arrest, apoptosis, and autophagy, with the latter potentially acting as a cytoprotective mechanism. researchgate.net
Antimicrobial (Antibacterial, Antifungal, Antiviral) Activities
Isoalantolactone exhibits antimicrobial activity against a range of microorganisms, including bacteria, fungi, and viruses. nih.govacademindex.com SAR studies in this area focus on identifying structural modifications that can improve potency or broaden the spectrum of activity. Isoalantolactone has shown activity against Mycobacterium tuberculosis and various Candida species. nih.gov Modifications to the isoalantolactone structure have been explored to enhance antibacterial activity against strains like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.govresearchgate.net For example, certain isoalantolactone derivatives with pyridine-4-yl or bromouracil substituents have shown antibacterial properties. researchgate.net The antifungal activity of isoalantolactone has been reported against Aspergillus flavus, Aspergillus niger, and Candida species, with MIC values in the range of 25–50 μg/mL in some cases. frontiersin.org Structural analogs have also been synthesized and evaluated for antifungal activity against plant-pathogenic fungi like Alternaria triticina, Dreschlera oryzae, and Fusarium moniliforme, with some derivatives showing better activity than the parent compound. nih.gov Regarding antiviral activity, isoalantolactone sources have been traditionally used for treating viral infections, and some isoalantolactone analogs have shown protection against viruses like herpes simplex virus 1 (HSV-1) and human orthopneumovirus H-2A. nih.govresearchgate.net
Insecticidal Activities (e.g., Aedes aegypti)
Isoalantolactone has been investigated for its insecticidal properties, particularly against mosquito species like Aedes aegypti, a significant vector for diseases like dengue and Zika. researchgate.netnih.gov Studies have indicated that isoalantolactone exhibits toxicity against Aedes aegypti larvae. researchgate.net SAR studies in this context involve modifying the isoalantolactone structure to understand which functional groups are essential for maintaining or increasing insecticidal activity. researchgate.net While the exact mechanisms of action for plant natural products as insecticides are not always fully understood, research aims to identify structural features that contribute to their toxicity against target insects. researchgate.net
Inflammasome Inhibition (e.g., NLRP3 inflammasome)
Isoalantolactone has been identified as a natural compound that can target the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. nih.govpreprints.org SAR studies have been conducted to design and synthesize isoalantolactone derivatives with improved activity and metabolic stability as NLRP3 inflammasome inhibitors. nih.gov For instance, a study involving 64 isoalantolactone derivatives identified compound 49 as a potent inhibitor of nigericin-induced IL-1β release in THP-1 cells, showing significantly higher potency than isoalantolactone. nih.gov Mechanistically, this derivative was shown to covalently bind to cysteine 279 in the NACHT domain of NLRP3, thereby inhibiting its assembly and activation. nih.gov This highlights the importance of specific structural features for effective inflammasome inhibition.
Correlation with Stereochemistry and Functional Groups
The biological activities of isoalantolactone and its derivatives are strongly influenced by their stereochemistry and the presence of specific functional groups. nih.govum.edu.mtslideshare.net The α-methylene-γ-butyrolactone motif present in sesquiterpene lactones like isoalantolactone is often considered a key pharmacophore responsible for their biological activities, including anti-inflammatory and anticancer effects, often through reaction with thiol groups in proteins. mdpi.comresearchgate.net Stereochemistry, or the three-dimensional arrangement of atoms, plays a crucial role in how a molecule interacts with biological targets like enzymes and receptors, thereby affecting its potency and selectivity. um.edu.mtslideshare.net Modifications at different positions of the isoalantolactone scaffold, such as the C1-OH position or the C13-methylene motif, can lead to derivatives with altered biological profiles. mdpi.com For example, studies on alantolactone (a related sesquiterpene lactone) derivatives suggest that retaining the C1-OH group can enhance the suppression of NO production, indicating the importance of this functional group for anti-inflammatory activity. mdpi.com The introduction of various substituents, such as aryl groups or amino moieties, at different positions can also significantly impact the observed biological activity by altering the molecule's electronic and steric properties. researchgate.netacs.orgresearchgate.netlibretexts.org
Here is a table summarizing some research findings related to the biological activities of Isoalantolactone and its derivatives:
| Compound | Activity Tested | Cell Line/Organism | Key Finding | Source |
| Isoalantolactone | Antiproliferative | Hep-G2 (liver cancer) | Inhibited proliferation with IC50 values of 71.2 µM (12h) and 53.4 µM (24h). | nih.gov |
| Isoalantolactone | Antiproliferative | SiHa, KB, HCT116 (cancer) | Showed in vitro cytotoxicity. | researchgate.net |
| Isoalantolactone | Antimycobacterial | Mycobacterium tuberculosis | MIC of 32 μg/mL. | nih.gov |
| Isoalantolactone | Antifungal | Candida albicans | Inhibited growth, hyphae, and biofilms. | nih.govfrontiersin.org |
| Isoalantolactone | Larvicidal | Aedes aegypti (larvae) | Showed toxicity. | researchgate.net |
| Isoalantolactone | NLRP3 Inflammasome Inhibition | THP-1 cells | Inhibited nigericin-induced IL-1β release (IC50: 7.86 μM). | nih.govpreprints.org |
| Compound 49 (Isoalantolactone derivative) | NLRP3 Inflammasome Inhibition | THP-1 cells | More potent than IAL (IC50: 0.29 μM). | nih.gov |
| Aryl-substituted Isoalantolactone derivatives | Antiproliferative | Hep G2 (hepatoma) | Showed potential activity. | researchgate.net |
| Certain Amino derivatives of Isoalantolactone | Cytotoxicity | SiHa, KB, HCT116 (cancer) | Nearly as active as Isoalantolactone. | researchgate.net |
| Isoalantolactone derivative 3 | Antiviral | Human orthopneumovirus H-2А | Showed antiviral activity (SI > 33). | researchgate.net |
| Isoalantolactone derivative 1 | Antibacterial | E. faecalis | Best activity against this strain (MIC: 463.3 μg/mL). | nih.gov |
| Isoalantolactone derivative 3 | Antibacterial | S. aureus, B. cereus, E. coli | Showed antibacterial activity (MICs: 14.6, 11.7, 37.5 μg/mL respectively). | nih.gov |
Synergistic and Combination Research in Preclinical Settings
Combination with Chemotherapeutic Agents (e.g., Cisplatin (B142131), Doxorubicin)
Isoalantolactone has demonstrated synergistic effects when combined with chemotherapeutic agents like cisplatin and doxorubicin (B1662922) in preclinical cancer models frontiersin.orgmdpi.comnih.govresearchgate.netsci-hub.se. In cisplatin-resistant ovarian cancer cells, isoalantolactone treatment alone suppressed tumor growth, and the combination with cisplatin further enhanced this effect, indicating a synergistic interaction mdpi.comresearchgate.netnih.govdntb.gov.ua. This combination has shown efficacy in mouse xenograft models of ovarian cancer frontiersin.orgresearchgate.netnih.govdntb.gov.ua. Similarly, in prostate cancer cells, isoalantolactone significantly increased cisplatin-induced growth suppression and apoptosis nih.govfrontiersin.org. The combined treatment of isoalantolactone and cisplatin also showed stronger antitumor effects in vivo compared to single agents in a prostate cancer xenograft model nih.govfrontiersin.org. Research in colon cancers suggests that isoalantolactone can increase the antitumor effects of doxorubicin frontiersin.org.
Here is a summary of preclinical findings on isoalantolactone in combination with chemotherapeutic agents:
| Cancer Type (Preclinical Model) | Combination Agent | Observed Effect | Reference |
| Cisplatin-resistant Ovarian Cancer Cells (A2780cisR, SNU-8cisR) | Cisplatin | Enhanced antitumor effect, synergistic interaction, suppressed tumor growth in xenograft models | frontiersin.orgmdpi.comresearchgate.netnih.govdntb.gov.ua |
| Prostate Cancer Cells (DU145, PC-3) | Cisplatin | Increased growth suppression and apoptosis, stronger antitumor effects in xenograft models | nih.govfrontiersin.org |
| Colon Cancer | Doxorubicin | Increased antitumor effects | frontiersin.org |
Combination with Antimicrobial Agents (e.g., Penicillin G, Polymyxin (B74138) B, Colistin)
Preclinical studies have also explored the synergistic potential of isoalantolactone with antimicrobial agents, particularly against resistant bacterial strains frontiersin.orgnih.govmdpi.comnih.govnih.govresearchgate.net. Isoalantolactone in combination with penicillin G exhibited significant synergism against 21 β-lactamase-positive Staphylococcus aureus strains, including methicillin-resistant S. aureus mdpi.comnih.gov. The fractional inhibitory concentration (FIC) indices for this combination were less than 0.5, ranging from 0.10 ± 0.02 to 0.38 ± 0.17 mdpi.comnih.gov. In S. aureus-infected mice, the survival rate significantly increased from 35.29% to 88.24% within 144 hours following combination therapy with isoalantolactone and penicillin G mdpi.comnih.gov. This therapeutic and synergistic effect was found to be equivalent to that of sulbactam (B1307) combined with penicillin G mdpi.comnih.gov.
Isoalantolactone has also shown synergistic effects with polymyxin B and colistin (B93849) against mcr-1-positive Enterobacteriaceae, such as Klebsiella pneumoniae and Escherichia coli, in both in vitro and in vivo studies frontiersin.orgnih.govnih.govresearchgate.net. This combination has demonstrated the ability to restore the sensitivity of these resistant strains to polymyxin B nih.govresearchgate.net.
Here is a summary of preclinical findings on isoalantolactone in combination with antimicrobial agents:
| Bacterial Strain (Preclinical Model) | Combination Agent | Observed Effect | Reference |
| β-Lactamase-positive Staphylococcus aureus (including MRSA) | Penicillin G | Significant synergism (in vitro and in vivo), increased survival rate in infected mice, FIC indices < 0.5 | mdpi.comnih.gov |
| mcr-1-positive Enterobacteriaceae (K. pneumoniae, E. coli) | Polymyxin B or Colistin | Synergistic effect (in vitro and in vivo), restores sensitivity to polymyxin B | frontiersin.orgnih.govnih.govresearchgate.net |
Underlying Mechanisms of Synergism (e.g., ROS Production, Signaling Pathway Modulation, Enzyme Inactivation)
The synergistic effects of isoalantolactone in combination therapies are attributed to several underlying mechanisms, including the induction of reactive oxygen species (ROS) production, modulation of signaling pathways, and enzyme inactivation frontiersin.orgnih.govnih.govresearchgate.netijbs.comresearchgate.netnih.govresearchgate.netscienceopen.comsci-hub.se.
In the context of chemotherapy, the combination of isoalantolactone and cisplatin has been shown to induce an excessive accumulation of intracellular ROS in prostate cancer cells, leading to the activation of endoplasmic reticulum (ER) stress and the JNK signaling pathway nih.govfrontiersin.org. Pretreatment with an ROS scavenger, N-acetylcysteine (NAC), abrogated the combined treatment-induced ROS accumulation, apoptosis, ER stress, and JNK pathway activation, indicating the dependence on ROS nih.govfrontiersin.org. Isoalantolactone treatment alone has also been shown to induce ROS-dependent apoptosis in pancreatic cancer cells ijbs.com. The anticancer effects of isoalantolactone involve ROS overproduction, apoptosis induction, and cell cycle arrest frontiersin.orgnih.govdntb.gov.ua.
Isoalantolactone also modulates key signaling pathways involved in cancer cell survival and proliferation frontiersin.orgnih.govnih.govresearchgate.netsci-hub.senih.govdntb.gov.uaresearchgate.netresearchgate.netdntb.gov.ua. In cisplatin-resistant ovarian cancer cells, the combination of isoalantolactone and cisplatin regulated MAPK and AKT signaling pathways more effectively than individual treatments researchgate.netnih.govdntb.gov.ua. Isoalantolactone has been reported to inhibit NF-κB signaling frontiersin.orgnih.govsci-hub.seresearchgate.netresearchgate.netdntb.gov.ua. Modulation of STAT3 signaling has also been implicated in the effects of alantolactone (B1664491), a related compound dntb.gov.uafrontiersin.org.
In the case of antimicrobial synergism, isoalantolactone enhances the activity of penicillin G against S. aureus by inactivating β-lactamase during protein translation mdpi.comnih.gov. Unlike sulbactam, which also inhibits β-lactamase, isoalantolactone's mechanism involves inactivation during translation mdpi.comnih.gov. Against mcr-1-positive Enterobacteriaceae, isoalantolactone inhibits the enzyme activity of MCR-1, rather than its production, thereby restoring the efficacy of polymyxin B and colistin nih.gov.
Inhibition of enzymes like thioredoxin reductase (TrxR) is another proposed mechanism for the activity of sesquiterpene lactones, including alantolactone, which can lead to increased oxidative stress sci-hub.seresearchgate.netscienceopen.comsci-hub.se. While directly stated for alantolactone, this mechanism is relevant given the structural similarity and shared properties within this class of compounds.
Here is a summary of the proposed underlying mechanisms of synergism:
| Mechanism | Description | Relevance to Synergism | Reference |
| ROS Production | Increased generation of intracellular reactive oxygen species. | Induces oxidative stress, ER stress, and activates pro-apoptotic signaling pathways (e.g., JNK), enhancing the effects of co-administered agents. | frontiersin.orgnih.govnih.govijbs.comfrontiersin.orgnih.govresearchgate.net |
| Signaling Pathway Modulation | Inhibition or regulation of pathways like NF-κB, STAT3, MAPK, and AKT. | Affects cell survival, proliferation, and inflammatory responses, contributing to enhanced therapeutic outcomes. | frontiersin.orgnih.govnih.govresearchgate.netsci-hub.senih.govdntb.gov.uaresearchgate.netresearchgate.netdntb.gov.ua |
| Enzyme Inactivation | Inhibition of key enzymes involved in resistance or cellular processes. | Directly counteracts resistance mechanisms (e.g., β-lactamase, MCR-1) or disrupts vital cellular functions (e.g., thioredoxin reductase). | nih.govmdpi.comnih.govresearchgate.netscienceopen.comsci-hub.se |
Advanced Methodologies for Research and Analysis
In Vitro Cellular Assays
In vitro cellular assays are fundamental tools for assessing the direct effects of isoalantolactone on various cell types, particularly cancer cells and immune cells. These assays help researchers understand the compound's impact on key cellular processes such as viability, proliferation, apoptosis, and cell cycle progression.
Cell viability and proliferation are commonly assessed using assays like the MTT assay and CCK-8 assay. Studies have shown that isoalantolactone can reduce the viability of various cancer cell lines in a dose- and time-dependent manner, including colorectal cancer (HCT116 and SW620), liver cancer (HuH7 and Hep-G2), ovarian cancer (A2780cisR and SNU-8cisR), pancreatic cancer (PANC-1, AsPC-1, BxPC-3), testicular cancer (NCCIT and NTERA2), and gallbladder cancer (NOZ, GBC-SD, EH-GB1, SGC-996) nih.govresearchgate.nettandfonline.comaging-us.comajol.infoajol.inforesearchgate.netijbs.com. For instance, isoalantolactone showed IC50 values of 9 µM against HuH7 liver cancer cells and 40 µM against MRC-5 normal cells after 24 hours researchgate.netajol.info. In Hep-G2 liver cancer cells, the IC50 was found to be 71.2 µM at 12 hours and 53.4 µM at 24 hours researchgate.net. In pancreatic cancer cell lines, IC50 values were reported as 40 µM for PANC-1, 43 µM for BxPC3, and 48 µM for HPAC cells after 24 hours ijbs.com.
Colony formation assays are used to evaluate the long-term effect of isoalantolactone on the proliferative capacity of cancer cells. Research indicates that isoalantolactone significantly reduces the number of colonies formed by colorectal cancer cells (HCT116 and SW620) and liver cancer cells (HuH7) nih.govresearchgate.netajol.info. Gallbladder cancer cells (NOZ and GBC-SD) also showed diminished colony formation upon treatment with isoalantolactone tandfonline.com.
Apoptosis, or programmed cell death, is a critical mechanism by which potential therapeutic compounds exert their effects. Assays such as Acridine orange/ethidium bromide (AO/EB) staining and Annexin V-FITC/Propidium iodide (PI) staining are employed to detect apoptotic cells researchgate.netajol.infoajol.info. Studies have demonstrated that isoalantolactone induces apoptosis in various cancer cell lines, including colorectal, liver, ovarian, pancreatic, and testicular cancer cells nih.govresearchgate.netaging-us.comajol.infoajol.inforesearchgate.netijbs.comnih.govplos.org. This induction of apoptosis is often associated with the modulation of apoptotic marker proteins, such as increased expression of cleaved caspase-3, caspase-8, and PARP1, and decreased expression of anti-apoptotic proteins like Bcl-2 and Mcl-1 mdpi.comnih.govresearchgate.netajol.infoijbs.com. Reactive oxygen species (ROS) elevation has also been implicated in isoalantolactone-mediated apoptosis in liver and pancreatic cancer cells researchgate.netajol.inforesearchgate.netijbs.com.
Cell cycle analysis, typically performed using flow cytometry, helps determine how isoalantolactone affects the distribution of cells within different phases of the cell cycle. Isoalantolactone has been shown to induce cell cycle arrest, for example, in the G0/G1 phase in colorectal and gallbladder cancer cells nih.govtandfonline.comresearchgate.net.
Enzyme inhibition assays are used to investigate the direct inhibitory effects of isoalantolactone on specific enzymes involved in disease pathways. For instance, isoalantolactone has been shown to inhibit soluble epoxide hydrolase activity with an IC50 of 63.2 µM frontiersin.org. It has also been reported to target key glycolytic enzymes such as lactate (B86563) dehydrogenase A, phosphofructokinase liver type, and hexokinase 2 in cisplatin-resistant ovarian cancer cells mdpi.comnih.gov.
Here is a summary of some in vitro findings:
| Cell Line | Assay Type | Key Finding | Citation |
| HCT116, SW620 (Colorectal) | MTT, Colony Formation, Apoptosis, Cell Cycle | Reduced viability, inhibited colony formation, induced apoptosis, G0/G1 arrest | nih.gov |
| HuH7 (Liver) | CCK-8, Colony Formation, Apoptosis, Transwell | Inhibited proliferation and colony formation, induced apoptosis, restricted invasion | researchgate.netajol.infoajol.info |
| Hep-G2 (Liver) | MTT, Apoptosis | Inhibited proliferation, induced apoptosis | researchgate.net |
| A2780cisR, SNU-8cisR (Ovarian) | Glycolysis, Apoptosis | Inhibited glycolysis, sensitized to cisplatin-induced apoptosis | mdpi.comnih.gov |
| PANC-1, AsPC-1, BxPC-3 (Pancreatic) | MTT, Apoptosis, Invasion | Inhibited proliferation, induced apoptosis, attenuated invasion | ijbs.complos.org |
| NCCIT, NTERA2 (Testicular) | MTT, Cell Cycle | Reduced viability, affected cell cycle progression | aging-us.com |
| NOZ, GBC-SD, EH-GB1, SGC-996 (Gallbladder) | CCK-8, Colony Formation, Cell Cycle | Suppressed viability and proliferation, diminished colony formation, G0/G1 arrest | tandfonline.com |
| MDA-MB-231 (Breast) | Wound-healing, Transwell | Inhibited adhesion, migration, and invasion | spandidos-publications.com |
| RAW 264.7 macrophages | Inflammation | Reduced production of NO, PG, IL-6, TNF-α | oup.comoup.comresearchgate.net |
| HaCaT cells | Inflammation | Decreased expression of IL-1, IL-4, TNF-α | frontiersin.org |
In Vivo Preclinical Animal Models
In vivo studies using preclinical animal models, typically mice, are crucial for evaluating the efficacy and effects of isoalantolactone in a complex biological system. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess the antitumor activity of isoalantolactone. Studies using xenograft models with colorectal cancer (HCT116), ovarian cancer (A2780sen and A2780cisR), esophageal cancer (ECA109), pancreatic cancer, and gallbladder cancer (NOZ) cells have shown that isoalantolactone can significantly suppress tumor growth mdpi.comnih.govresearchgate.nettandfonline.comnih.govplos.org. For example, in a HCT116 xenograft model, isoalantolactone treatment for 15 days significantly suppressed tumor growth, with reductions in tumor weight of 64.5% and 82.1% at doses of 10 mg/kg and 20 mg/kg, respectively nih.gov. In cisplatin-resistant ovarian cancer xenograft models, isoalantolactone treatment alone significantly suppressed tumor growth, and the combination with cisplatin (B142131) further enhanced the antitumor effect mdpi.comnih.gov. Isoalantolactone also suppressed tumor growth in ECA109 esophageal cancer xenograft models and NOZ gallbladder cancer xenograft models without causing obvious adverse effects on mouse body weight or the histology of major organs researchgate.nettandfonline.com. Pancreatic cancer xenograft studies similarly showed that isoalantolactone inhibited tumor growth and induced apoptosis in vivo plos.org.
Acute peritonitis models in mice are used to investigate the anti-inflammatory effects of isoalantolactone in vivo. Studies have confirmed the anti-inflammatory effect of isoalantolactone in mice with acute peritonitis induced by lipopolysaccharide (LPS) oup.comoup.comresearchgate.net.
Omics and Computational Approaches
Omics technologies and computational approaches provide valuable insights into the molecular mechanisms underlying the effects of isoalantolactone.
Network Pharmacology Analysis
Network pharmacology is a systems-level approach used to analyze the complex interactions between a drug, multiple targets, and diseases. This method helps to predict potential targets and pathways influenced by isoalantolactone. Network pharmacology analysis has been employed to reveal the potential targets and pathways associated with isoalantolactone's effects, such as its regulation of glycolysis in ovarian cancer treatment mdpi.comnih.gov. This analysis has identified key pathways like the VEGF, MAPK, and AKT pathways as potentially being influenced by isoalantolactone in the context of cancer progression and drug resistance mdpi.comnih.gov.
Molecular Docking Simulations
Molecular docking simulations are computational techniques used to predict the binding affinity and interaction modes between a small molecule (like isoalantolactone) and a target protein. This approach helps to understand how isoalantolactone might interact with its potential targets at the molecular level. Molecular docking studies can explore the interaction between receptors and drug molecules to further understand the pathways of drug treatment oup.comoup.com.
Transcriptomic Analysis
Transcriptomic analysis involves studying the complete set of RNA transcripts in a cell or organism. While not explicitly detailed in the provided search results for isoalantolactone, transcriptomic analysis can be used to investigate how isoalantolactone affects gene expression profiles, providing a comprehensive view of the cellular pathways and processes altered by the compound. This type of analysis is a standard omics approach in modern pharmacological research.
Spectroscopic and Chromatographic Techniques for Compound Analysis and Metabolite Identification
Spectroscopic and chromatographic techniques are essential for the identification, characterization, and quantification of isoalantolactone and its metabolites in biological samples and plant extracts.
Techniques such as Ultra-High Performance Liquid Chromatography (UHPLC) combined with mass spectrometry (MS), including Triple Time-of-Flight (TOF)-MS/MS, are used for the comprehensive profiling and identification of isoalantolactone metabolites in vivo and in vitro nih.govnih.govresearchgate.net. Studies using UPLC-Triple TOF-MS/MS have identified numerous isoalantolactone metabolites in rat bile, urine, and feces after oral administration nih.govnih.govresearchgate.net. These studies revealed that isoalantolactone undergoes various metabolic reactions, including oxidation, hydration, hydrogenation, demethylation, cysteine conjugation, and N-acetylcysteine conjugation nih.govnih.gov. A notable finding was the identification of novel sulfur-containing metabolites resulting from the addition of H2S to the double bond between C-11 and C-13 nih.gov.
Chromatographic methods like High-Performance Liquid Chromatography (HPLC) are also used for the analysis and purification of isoalantolactone from natural sources selleckchem.com. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are crucial for confirming the structure of isolated isoalantolactone and its metabolites nih.govnih.govresearchgate.netuni.lu.
The identification of metabolites is important for understanding the pharmacokinetics and potential activity of the compound within the body. Studies have found cysteine-binding metabolites in a rat liver microsome model, indicating that the liver is a metabolic site for isoalantolactone oup.com. After oral administration in rats, the exposure to glutathione (B108866) adduct (IAL-GSH) and cysteine adduct (IAL-Cys) was significantly higher than that of the parent drug, suggesting a gut first-pass effect oup.comoup.com.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of isoalantolactone in plant extracts and research samples. HPLC methods have been developed for the simultaneous determination of isoalantolactone and its isomer, alantolactone (B1664491). turkjps.orgoup.comnih.gov
For example, a reversed-phase HPLC method using a C18 column with a mobile phase of methanol (B129727) and water (60:40) has been utilized for the quantification of alantolactone/isoalantolactone in Inula helenium subsp. turcoracemosa. This method achieved a retention time of 37.3 minutes for the isomeric mixture. turkjps.org Another HPLC method for the simultaneous quantification of isoalantolactone, alantolactone, chlorogenic acid, and caffeic acid in Inula helenium employed a gradient elution with acetonitrile (B52724) and 0.1% phosphoric acid in water on a C18 column. The retention times for alantolactone and isoalantolactone were reported as 25.6 and 26.6 minutes, respectively, with detection at 225 nm. oup.com These methods demonstrate good linearity and reproducibility for the analysis of isoalantolactone. oup.comnih.gov
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) offers enhanced sensitivity and speed compared to traditional HPLC-MS, making it suitable for the analysis of isoalantolactone in complex biological matrices like plasma. researchgate.netnih.gov
A sensitive and rapid UPLC-MS/MS method was developed for the determination of isoalantolactone and alantolactone in rat plasma. This method utilized an electrospray ionization source in positive ion mode and multiple reaction monitoring (MRM) for quantification. The target fragment ion for isoalantolactone (and alantolactone) was m/z 233.2→187.1. The retention time for the lactones and the internal standard (osthole) was less than 3.0 minutes. researchgate.net Another UPLC-MS/MS method for studying the pharmacokinetics, distribution, and excretion of isoalantolactone and alantolactone in rats after oral administration of Radix Inulae extract achieved separation using an isocratic elution with water (containing 0.1% formic acid) and acetonitrile on a C18 column, with a total analysis time of 6.4 minutes. nih.gov UPLC-MS/MS has also been used for the identification of isoalantolactone metabolites in vivo and in vitro. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the structural elucidation of isoalantolactone, providing detailed information about its molecular structure and connectivity. turkjps.orgnih.gov 1H-NMR spectral data has been used to confirm the structure of isolated alantolactone/isoalantolactone, with spectral data matching literature findings. turkjps.orgresearchgate.net The integration of LC-MS and NMR techniques can be particularly powerful for the analysis of low molecular weight compounds like isoalantolactone in complex matrices, allowing for both separation and detailed structural characterization. nih.gov
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a valuable tool for studying the stereochemistry and conformation of chiral molecules such as isoalantolactone. ntu.edu.sgphotophysics.com CD measures the differential absorption of left and right circularly polarized light by a chiral substance. ntu.edu.sg While direct studies on isoalantolactone using CD were not explicitly detailed in the search results, CD spectroscopy is generally applied to determine the absolute configuration and conformational properties of chiral compounds, including sesquiterpene lactones. nih.govrsc.orgnih.gov This technique would be essential for a complete stereochemical analysis of isoalantolactone.
Immunological and Protein-Level Analyses (e.g., Western Blot, Flow Cytometry)
Research into the biological effects of isoalantolactone frequently involves techniques to assess its impact on cellular processes and protein expression, particularly in the context of immunological responses and apoptosis.
Western Blot is widely used to detect and quantify specific proteins in cell lysates or tissue samples, providing insights into the molecular pathways affected by isoalantolactone treatment. Studies have employed Western Blot to examine the expression levels of proteins involved in apoptosis, cell cycle regulation, and signaling pathways following isoalantolactone exposure. aging-us.commdpi.complos.orgijbs.comfrontiersin.orgresearchgate.netspandidos-publications.commdpi.com
Research findings using Western Blot include:
Downregulation of anti-apoptotic proteins like Bcl-2 and survivin. mdpi.complos.orgijbs.comfrontiersin.orgresearchgate.net
Upregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3, and PARP. mdpi.complos.orgijbs.comfrontiersin.orgresearchgate.net
Modulation of cell cycle regulatory proteins like p53, p21, and cyclin D. plos.orgfrontiersin.orgresearchgate.net
Effects on signaling pathways, including the p38 MAPK/NF-κB pathway and AKT/mTOR signaling. ijbs.comfrontiersin.orgspandidos-publications.com
| Protein | Effect of Isoalantolactone Treatment (Observed via Western Blot) | Relevant Study Contexts |
| Bcl-2 | Decreased expression | Prostate cancer cells, HNSCC cells, Pancreatic cancer cells |
| Survivin | Decreased expression | Prostate cancer cells, CML cells |
| Bax | Increased expression | Prostate cancer cells, HNSCC cells, Pancreatic cancer cells |
| Cleaved Caspase-3 | Increased expression | Prostate cancer cells, HNSCC cells, Pancreatic cancer cells |
| PARP | Activation/Cleavage | Prostate cancer cells, HNSCC cells, Colorectal cancer cells |
| p53 | Increased expression | HNSCC cells, Lung squamous carcinoma cells |
| p21 | Increased expression | HNSCC cells, Colorectal cancer cells |
| Cyclin D | Decreased expression | HNSCC cells, Colorectal cancer cells |
| p-p38 MAPK | Decreased levels | Breast cancer cells |
| p-AKT (Ser473) | Decreased levels | Colorectal cancer cells |
| p-mTOR (Ser2448) | Decreased levels | Colorectal cancer cells |
| p-70S6K (Thr421/Ser424) | Decreased levels | Colorectal cancer cells |
| BCR-ABL | Degradation/Decreased expression | Imatinib-resistant CML cells |
| GPX4 | Modulation of expression levels | Testicular cancer cells |
| xCT | Modulation of expression levels | Testicular cancer cells |
| NRF2 | Modulation of expression levels | Testicular cancer cells |
| HO-1 | Modulation of expression levels | Testicular cancer cells |
Flow Cytometry is used to analyze the physical and chemical characteristics of cells, including assessing cell viability, apoptosis, and cell cycle distribution. aging-us.commdpi.complos.orgmdpi.comspandidos-publications.comspandidos-publications.com It can also be used to identify and quantify different cell populations, such as immune cells. spandidos-publications.comspandidos-publications.comfrontiersin.orgresearchgate.net
Research findings using Flow Cytometry include:
Detection and quantification of apoptosis through Annexin V/PI staining. aging-us.commdpi.commdpi.comajol.info
Analysis of cell cycle arrest, such as at the sub-G1 or G1 phase. aging-us.complos.orgfrontiersin.org
Assessment of mitochondrial membrane potential changes. plos.org
Analysis of immune cell populations, such as macrophages and eosinophils, in the context of inflammatory responses. spandidos-publications.comspandidos-publications.comfrontiersin.org
| Analysis Performed (Flow Cytometry) | Key Findings Related to Isoalantolactone | Relevant Study Contexts |
| Apoptosis Detection (Annexin V/PI) | Dose-dependent induction of apoptosis; Increased rates of apoptosis compared to control cells. aging-us.commdpi.commdpi.com | Testicular cancer cells, Prostate cancer cells, Neuronal cells |
| Cell Cycle Analysis | Induction of cell cycle arrest (e.g., sub-G1, G1 phase). aging-us.complos.orgfrontiersin.org | Testicular cancer cells, HNSCC cells, Colorectal cancer cells |
| Mitochondrial Membrane Potential | Reduction of mitochondrial membrane potential. plos.org | HNSCC cells |
| Immune Cell Population Analysis | Reduction in alternatively activated macrophages and eosinophil infiltration in asthmatic inflammation. spandidos-publications.comspandidos-publications.com | Ovalbumin-induced asthmatic inflammation model |
| Phagocytosis Assessment | Enhancement of phagocytosis (observed with alantolactone). frontiersin.org | Macrophages |
Future Directions and Translational Research Perspectives
Elucidation of Specific Intracellular Action Sites and Receptors
Despite growing evidence of isoalantolactone's diverse pharmacological effects, the specific intracellular action sites and receptors mediating these effects are not yet fully determined. Further research is needed to pinpoint the exact molecules that isoalantolactone interacts with within cells. While some studies suggest its interaction with nucleophiles through its α, β-unsaturated carbonyl group, leading to alkylation of sulfhydryl groups in proteins like cysteine, the full spectrum of its direct targets remains to be identified. frontiersin.orgnih.gov Understanding these specific interactions is crucial for a complete picture of how isoalantolactone exerts its biological effects.
Comprehensive Understanding of Therapeutic Mechanisms
A comprehensive understanding of the therapeutic mechanisms of isoalantolactone is essential for its clinical translation. Research has indicated that isoalantolactone influences various cellular pathways, including those involved in apoptosis, cell cycle arrest, inflammation, and oxidative stress. For instance, studies have shown its ability to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving modulation of proteins like DR5, FADD, and caspase-8. spandidos-publications.com It has also been linked to the inhibition of signaling pathways such as NF-κB, MAPK, AKT, and Wnt/β-catenin in different cancer types. frontiersin.orgmdpi.comaging-us.comnih.govresearchgate.nettandfonline.com Furthermore, its anti-inflammatory effects may involve the activation of the GSK-3β-Nrf2 pathway. frontiersin.orgoup.com Future research should aim to fully delineate the complex interplay of these pathways and identify the key molecular events triggered by isoalantolactone that lead to its therapeutic outcomes.
Optimization of Molecular Structure for Enhanced Efficacy and Specificity
Optimizing the molecular structure of isoalantolactone is a critical step towards developing more potent and specific therapeutic agents. Structural modifications can potentially improve its binding affinity to target molecules, enhance its stability, and reduce off-target effects. Research into structure-activity relationships of sesquiterpene lactones, including isoalantolactone, has begun to shed light on the structural features important for their biological activities, such as STAT3 inhibition. nih.gov Further studies focusing on targeted structural modifications are necessary to develop analogs with enhanced efficacy against specific diseases and improved pharmacological properties. umw.edu.pl
Exploration of Novel Therapeutic Targets and Pathways
The multifaceted nature of isoalantolactone's biological activities suggests the potential for exploring novel therapeutic targets and pathways. Beyond its established effects on cancer and inflammation, research indicates its potential in other areas, such as overcoming drug resistance in cancer and exhibiting antimicrobial and antifungal properties. frontiersin.orgnih.govmdpi.com For example, isoalantolactone has shown promise in resensitizing cisplatin-resistant ovarian cancer cells by suppressing glycolysis and modulating survival signaling pathways like MAPK and AKT. mdpi.com Its activity against various microbial strains, including Staphylococcus aureus and Candida albicans, also warrants further investigation into the underlying mechanisms and potential therapeutic applications. frontiersin.orgnih.gov Identifying and validating these novel targets and pathways could expand the therapeutic landscape for isoalantolactone and its derivatives.
Addressing Bioavailability Challenges through Research Strategies
Addressing the bioavailability challenges of isoalantolactone is crucial for its successful clinical application, particularly for oral administration. Studies have indicated that isoalantolactone has low oral bioavailability, likely due to poor absorption, significant hepatic metabolism (primarily through conjugation with glutathione (B108866) and cysteine), and a potential first-pass effect. oup.comoup.com It is also not water-soluble, which contributes to absorption issues. oup.comoup.com Research strategies to overcome these limitations are needed. These could include the development of novel drug delivery systems, such as nanoparticles, or chemical modifications to improve solubility and metabolic stability. nih.gov Investigating alternative routes of administration and exploring the potential role of gut microbiota in its metabolism and absorption are also important avenues for future research. oup.comoup.com
Q & A
Q. What are the primary natural sources of isoalantolactone, and how is it isolated for experimental use?
Isoalantolactone is a sesquiterpene lactone primarily isolated from the roots of Inula helenium (elecampane). Extraction typically involves chromatographic techniques to separate the compound from plant extracts, followed by structural validation using NMR and mass spectrometry . For laboratory use, purified isoalantolactone is commercially available, with quality verification via HPLC (>98% purity) .
Q. What general mechanisms underlie isoalantolactone's cytotoxic effects in cancer cells?
Isoalantolactone induces apoptosis and cell cycle arrest across multiple cancer cell lines. Key mechanisms include mitochondrial membrane potential dissipation, reactive oxygen species (ROS) generation, and modulation of Bcl-2/Bax ratios. These effects activate caspase-3 and PARP cleavage, hallmarks of intrinsic apoptosis . Basic methodologies like MTT assays (for viability), flow cytometry (for apoptosis/cycle analysis), and Western blotting (for protein expression) are standard in these studies .
Q. How is isoalantolactone’s safety profile assessed in preclinical models?
Acute and chronic toxicity studies in CD1 mice (e.g., 100 mg/kg doses over 7–30 days) evaluate body weight, blood biochemistry, and histopathology of liver/kidneys. No significant toxicity has been observed, supporting its tolerability in preclinical research . Safety data sheets confirm it is not listed under major carcinogenic or reproductive toxicity categories per OSHA and EPA guidelines .
Advanced Research Questions
Q. How do conflicting reports on isoalantolactone’s signaling pathways (e.g., p53 vs. NF-κB) inform experimental design?
Isoalantolactone’s mechanism varies by cell type: it activates p53 in SK-MES-1 lung cancer cells (upregulating Bax/p27) , while inhibiting NF-κB/p38 MAPK in MDA-MB-231 breast cancer cells (reducing MMP-2/9) . To reconcile these, researchers should conduct pathway-specific inhibitors/knockdowns (e.g., siRNA for p53) and compare transcriptomic profiles across models . Contradictions highlight the need for context-dependent mechanism validation.
Q. What factors explain the wide variability in isoalantolactone’s IC50 values (e.g., 1.2 μM in K562 vs. 40 μM in SK-MES-1)?
Discrepancies arise from cell line specificity, assay duration, and culture conditions. For example, K562 leukemia cells show higher sensitivity (IC50 = 1.2 μM at 24 h) , while SK-MES-1 requires 40 μM for similar effects . Researchers must standardize protocols (e.g., exposure time, serum concentrations) and validate results across multiple cell lines to establish dose-response consistency.
Q. How can isoalantolactone’s antiviral activity (e.g., against VSV, H1N1) be integrated with its anticancer research?
Recent studies show isoalantolactone enhances type I interferon pathways (upregulating Ifnb1, Isg15) to inhibit viral replication in A549 cells . This suggests cross-disciplinary applications in oncology, where interferon signaling modulates tumor immunity. Co-treatment studies with immune checkpoint inhibitors or viral oncogenesis models could explore synergistic effects .
Q. What methodological rigor is required to assess isoalantolactone’s in vivo efficacy and pharmacokinetics?
In vivo studies should monitor pharmacokinetic parameters (e.g., bioavailability, half-life) using LC-MS/MS, alongside pharmacodynamic markers like tumor volume reduction and metastasis suppression. Toxicity endpoints (e.g., liver/kidney histopathology, serum ALT/CRE levels) must align with OECD guidelines . Dose escalation studies in immunocompetent models (e.g., syngeneic mice) are critical for translational relevance.
Q. How do structural modifications of isoalantolactone influence its bioactivity and selectivity?
Diels-Alder adducts of isoalantolactone (e.g., with conjugated dienes) alter its reactivity and target engagement . Computational modeling (e.g., molecular docking) and SAR studies can identify functional groups critical for apoptosis induction versus off-target effects. Synthetic analogs with improved solubility (e.g., PEGylation) should be screened for enhanced therapeutic indices .
Methodological Considerations
Q. What controls are essential when evaluating isoalantolactone’s ROS-mediated effects?
Include ROS scavengers (e.g., NAC) to confirm causality in apoptosis assays. Concurrent measurement of mitochondrial ROS (via MitoSOX) and total cellular ROS (via DCFH-DA) ensures specificity. Negative controls (untreated cells) and positive controls (e.g., H₂O₂ treatment) validate assay robustness .
Q. How should researchers address batch-to-batch variability in plant-derived isoalantolactone?
Source material authentication (e.g., DNA barcoding of Inula helenium) and chemical standardization (via HPLC-UV/MS) are critical. Commercial suppliers should provide certificates of analysis detailing purity (>95%) and contaminant screening (e.g., endotoxins) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
